molecular formula C19H20N2O3 B2414576 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide CAS No. 905681-03-0

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide

Cat. No.: B2414576
CAS No.: 905681-03-0
M. Wt: 324.38
InChI Key: OFLLTPBCHARKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-3-6-14(9-13)19(23)20-15-10-18(22)21(12-15)16-7-4-8-17(11-16)24-2/h3-9,11,15H,10,12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLLTPBCHARKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-Oxopyrrolidin-3-Amine Intermediate

The pyrrolidinone core is typically constructed via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. For example, heating methyl 4-aminobutyrate with a dehydrating agent like phosphorus oxychloride (POCl₃) yields 5-oxopyrrolidin-3-carboxylate. Subsequent hydrolysis of the ester group using aqueous sodium hydroxide produces 5-oxopyrrolidin-3-carboxylic acid, which is then converted to the primary amine via Curtius rearrangement or Hofmann degradation.

Key Reaction Conditions :

  • Cyclization : POCl₃ (1.2 equiv), reflux in dichloromethane (DCM), 6–8 hours.
  • Hydrolysis : 2 M NaOH, 80°C, 3 hours.

N-Alkylation with 3-Methoxybenzyl Chloride

Introducing the 3-methoxyphenyl group to the pyrrolidinone nitrogen requires alkylation under basic conditions. The 5-oxopyrrolidin-3-amine intermediate is treated with 3-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C for 12 hours.

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance nucleophilicity of the amine.
  • Base : K₂CO₃ outperforms weaker bases like triethylamine due to improved deprotonation efficiency.

Amidation with 3-Methylbenzoyl Chloride

The final step involves coupling the secondary amine with 3-methylbenzoyl chloride. This reaction is facilitated by Schotten-Baumann conditions , where the amine is dissolved in aqueous sodium hydroxide, and the acyl chloride is added dropwise under vigorous stirring. Alternatively, carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DCM yield higher purity products.

Comparative Data :

Coupling Method Solvent Temperature Yield (%) Purity (%)
Schotten-Baumann H₂O/THF 0–5°C 68 92
EDCl/HOBt DCM RT 85 98

Source: Adapted from protocols in

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the alkylation and amidation steps. For instance, N-alkylation of 5-oxopyrrolidin-3-amine with 3-methoxybenzyl bromide under microwave conditions (100°C, 300 W, 20 minutes) achieves 94% yield compared to 78% under conventional heating.

Solid-Phase Synthesis

Immobilizing the pyrrolidinone amine on Wang resin enables iterative coupling and deprotection cycles, streamlining the synthesis of analogs. After alkylation with 3-methoxybenzyl groups, cleavage from the resin using trifluoroacetic acid (TFA) yields the free amine, which is subsequently amidated.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.45–7.30 (m, 4H, aromatic protons), δ 4.20 (q, 1H, J = 6.8 Hz, CH-N), and δ 3.80 (s, 3H, OCH₃).
  • ¹³C NMR : Carbonyl resonance at δ 172.5 ppm (C=O, pyrrolidinone) and δ 167.2 ppm (C=O, amide).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention time: 12.3 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing O-alkylation is suppressed by using bulky bases (e.g., DBU) and excess alkylating agent.
  • Amidation Side Reactions : Acyl chloride hydrolysis is minimized by maintaining low temperatures (0–5°C) during Schotten-Baumann reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidinone ring and aromatic components, suggests various biological activities that warrant detailed exploration. This article compiles findings from diverse sources to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, with a molecular weight of 310.39 g/mol. The compound features:

  • A pyrrolidine ring which is crucial for its biological activity.
  • Methoxy and methyl groups that enhance lipophilicity and potentially influence receptor binding.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its effects is believed to involve:

  • Inhibition of specific enzymes : Compounds in this class may act as enzyme inhibitors, disrupting critical metabolic pathways in cancer cells.
  • Modulation of signaling pathways : Evidence suggests that these compounds can influence pathways such as AMPK and mTOR, which are vital for cell growth and metabolism .

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating effective potency compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Further investigations revealed that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in cell death through apoptosis .

Data Table: Biological Activity Overview

Activity TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityBreast Cancer15Induction of apoptosis
CytotoxicityColon Cancer25Mitochondrial dysfunction
Enzyme InhibitionVarious EnzymesVariesCompetitive inhibition at active sites

Q & A

Q. What synthetic strategies are effective for preparing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with pyrrolidinone intermediates. For example, the 5-oxopyrrolidin-3-yl core can be synthesized via cyclization of γ-lactam precursors under acidic or basic conditions. Coupling with the 3-methylbenzamide moiety may employ amide bond-forming reagents like EDCI/HOBt or via activation of the carboxylic acid (e.g., using oxalyl chloride to form an acid chloride, as in ). Key steps include protecting group strategies for the 3-methoxyphenyl substituent and purification via column chromatography .

Q. How can the conformation of the pyrrolidinone ring be experimentally determined?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving ring puckering. The Cremer-Pople parameters (amplitude qq, phase angle ϕ\phi) quantify deviations from planarity ( ). Software like SHELXL ( ) refines crystallographic data to model puckering modes. For dynamic conformations in solution, NMR coupling constants (3JHH^3J_{HH}) and NOESY correlations can infer axial/equatorial substituent orientations .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on structurally related compounds ( ), follow hazard codes H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental hazards). Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store in airtight containers at -20°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can reaction yields for the coupling of pyrrolidinone intermediates with benzamide derivatives be optimized?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates, THF for less polar systems) and catalyst selection. For example, use Pd-mediated cross-coupling for aryl-aryl bonds () or microwave-assisted synthesis to reduce reaction times. Monitor progress via LC-MS or TLC. Contradictory yields may arise from steric hindrance at the 3-methylbenzamide site; computational modeling (DFT) can predict reactive conformers .

Q. What computational approaches elucidate the compound’s interaction with biological targets (e.g., viral proteases)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to active sites, guided by structural analogs like MERS-CoV inhibitors (). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with SPR (surface plasmon resonance) for binding kinetics and in vitro enzyme inhibition assays (e.g., fluorescence-based protease activity) .

Q. How can contradictions in biological activity data across assays be resolved?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or off-target effects. Use orthogonal assays:
  • Compare cell-based (e.g., antiviral cytopathic effect assays) vs. cell-free (e.g., enzymatic IC50) results.
  • Perform dose-response curves with standardized positive controls ().
  • Analyze metabolomic profiles (LC-HRMS) to rule out compound degradation or metabolite interference .

Q. What crystallization techniques enhance diffraction quality for X-ray structure determination?

  • Methodological Answer : Use vapor diffusion (hanging-drop method) with PEG-based precipitants. For poorly diffracting crystals, try seeding or cryoprotection (e.g., glycerol). Refine structures using SHELXL ( ), incorporating anisotropic displacement parameters and twin refinement for challenging datasets. Validate with R-factors and electron density maps .

Analytical and Purity Assessment

Q. Which analytical methods validate the purity and identity of the compound?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times to authentic standards ().
  • NMR : Assign peaks via 1^1H, 13^13C, and 2D experiments (HSQC, HMBC). Key signals: 3-methoxyphenyl (δ ~6.8-7.4 ppm), pyrrolidinone carbonyl (δ ~170-175 ppm in 13^13C).
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.